molecular formula C27H31Cl3F2N6O B12425573 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride

Cat. No.: B12425573
M. Wt: 599.9 g/mol
InChI Key: VWBSZLCFZWKXHV-UHFFFAOYSA-N
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Description

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as piperidine, pyrazole, quinoxaline, and morpholine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoxaline structure, followed by the introduction of the difluorophenyl and pyrazole groups. The final step involves the addition of the morpholine moiety and the formation of the trihydrochloride salt. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized to reduce waste and improve overall yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time must be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and molecules containing piperidine, pyrazole, and morpholine moieties. Examples include:

Uniqueness

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31Cl3F2N6O

Molecular Weight

599.9 g/mol

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride

InChI

InChI=1S/C27H28F2N6O.3ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;;/h1-3,12-16,20,30H,4-11,17H2;3*1H

InChI Key

VWBSZLCFZWKXHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl.Cl

Origin of Product

United States

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